molecular formula C7H9N3O2 B8724520 Methyl 2-(2-aminopyrimidin-4-yl)acetate CAS No. 33965-19-4

Methyl 2-(2-aminopyrimidin-4-yl)acetate

Cat. No.: B8724520
CAS No.: 33965-19-4
M. Wt: 167.17 g/mol
InChI Key: MCYSCULAEIIHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-aminopyrimidin-4-yl)acetate is a pyrimidine derivative featuring an amino group at the 2-position of the pyrimidine ring and a methyl ester-substituted acetate moiety at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The amino group enhances nucleophilicity, enabling participation in coupling reactions, while the ester group offers reactivity for hydrolysis or transesterification.

Properties

CAS No.

33965-19-4

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 2-(2-aminopyrimidin-4-yl)acetate

InChI

InChI=1S/C7H9N3O2/c1-12-6(11)4-5-2-3-9-7(8)10-5/h2-3H,4H2,1H3,(H2,8,9,10)

InChI Key

MCYSCULAEIIHJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=NC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

Key structural analogs include:

Compound Name Molecular Formula Substituents on Pyrimidine Ring Ester Group Molecular Weight (g/mol) Key Applications/Properties
Methyl 2-(2-aminopyrimidin-4-yl)acetate (Target) C₇H₈N₃O₂ 2-amino Methyl 166 Pharmaceutical intermediates
Ethyl-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate C₉H₁₃N₃O₄ 2-amino, 4-hydroxy, 6-methyl Ethyl 227 Hydrogen-bonding interactions
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate C₇H₆Cl₂N₂O₂ 2,6-dichloro Methyl 221 Agrochemical intermediates
(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone C₁₀H₈N₄O 2-amino (pyrimidine), pyridin-4-yl N/A 200 Medicinal chemistry libraries

Reactivity and Physicochemical Properties

  • Amino vs. Chloro Substituents: The amino group in the target compound enhances nucleophilicity, facilitating reactions like Buchwald-Hartwig couplings. In contrast, the dichloro substituents in Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate increase electrophilicity, favoring SNAr reactions .
  • Ester Group Effects: Methyl esters (target compound) generally exhibit faster hydrolysis rates than ethyl esters (e.g., Ethyl-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate), impacting bioavailability and metabolic stability .
  • Hydrogen Bonding: The hydroxy group in Ethyl-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate promotes intramolecular O–H⋯N hydrogen bonds, influencing crystal packing and solubility .

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